

Introduction: Harnessing the Unique Reactivity of a Trifunctional Reagent

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Compound of Interest

Compound Name: 1-Bromoethene-1-sulfonyl fluoride

CAS No.: 103020-98-0

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In the landscape of modern synthetic chemistry, the development of versatile building blocks that enable rapid and efficient molecular construction is paramount. **1-Bromoethene-1-sulfonyl fluoride** (BESF), also known as 1-Br-ESF, has emerged as a powerful and highly reactive reagent within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.^{[1][2][3]} Its unique structure, possessing three distinct and orthogonally addressable functional groups—a vinyl moiety, a bromide, and a sulfonyl fluoride—renders it a potent trifunctional electrophile.^{[1][3]}

The sulfonyl fluoride group (-SO₂F) is of particular importance; it is remarkably stable under many reaction conditions, yet it can be selectively activated to react with nucleophiles, forming robust sulfonamide or sulfonate ester linkages.^{[2][4]} This "click" reactivity makes the -SO₂F group an invaluable handle for applications ranging from drug discovery and chemical biology to materials science.^{[5][6][7]}

This application note provides a detailed protocol and mechanistic insights for employing BESF in [3+2] cycloaddition reactions. This class of reactions provides a direct and atom-economical pathway to synthesize five-membered heterocyclic rings, which are privileged structures in many biologically active compounds.^{[8][9]} By leveraging BESF as the dipolarophile, researchers can readily access novel heterocyclic sulfonyl fluorides, which serve as versatile platforms for further molecular diversification.

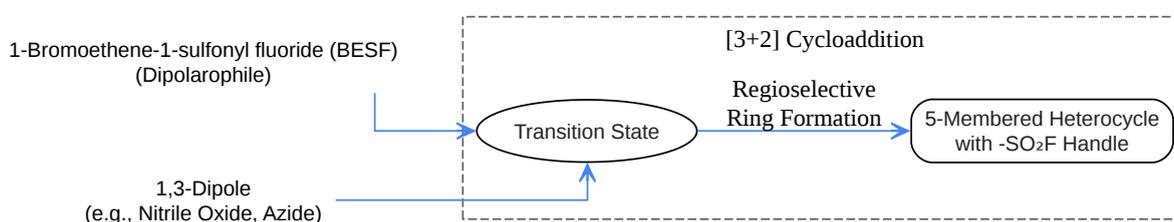
The Mechanism: A 1,3-Dipolar Cycloaddition Pathway

The [3+2] cycloaddition is a pericyclic reaction involving a 1,3-dipole and a dipolarophile, which combine to form a five-membered ring. In this context, BESF serves as a highly activated dipolarophile. The potent electron-withdrawing nature of both the sulfonyl fluoride and the bromo substituents renders the vinyl double bond electron-deficient, making it an excellent Michael acceptor and highly susceptible to nucleophilic attack from a 1,3-dipole.[6]

The general mechanism proceeds as follows:

- **Generation of the 1,3-Dipole:** The 1,3-dipole, such as a nitrile oxide, an azide, or a nitrogen ylide, is typically generated in situ from a stable precursor.
- **Cycloaddition:** The 1,3-dipole reacts with the electron-poor double bond of BESF. Computational and experimental studies suggest these reactions can proceed through a concerted or a stepwise, asynchronous mechanism, often with high regioselectivity.[10][11]
- **Formation of the Heterocycle:** The reaction culminates in the formation of a five-membered heterocyclic ring covalently attached to a bromo- and sulfonyl fluoride-substituted carbon.

The regioselectivity is dictated by the electronic and steric properties of both the dipole and BESF. For instance, in reactions with azides or diazo compounds, the nucleophilic terminus of the dipole (anionic nitrogen or carbon) selectively attacks the β -carbon of the vinyl sulfonyl fluoride, which is the most electrophilic position due to conjugation with the sulfonyl group.[12][13]



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Caption: Generalized mechanism of the [3+2] cycloaddition using BESF.

Application Protocol I: Synthesis of 5-Sulfonylfluoro Isoxazoles

This protocol details the regioselective synthesis of 5-sulfonylfluoro isoxazoles through the [3+2] cycloaddition of BESF with in situ generated nitrile oxides.[3] This method provides a direct route to isoxazole-based pharmacophores bearing a versatile SuFEx handle.[1]

Materials and Equipment

- **1-Bromoethene-1-sulfonyl fluoride** (BESF)
- Appropriately substituted N-hydroxybenzimidoyl chloride
- Triethylamine (Et₃N), freshly distilled
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
- Round-bottom flask, magnetic stir bar, dropping funnel
- Inert atmosphere setup (Nitrogen or Argon)
- Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Safety Precautions

- BESF is a colorless, moisture-sensitive liquid that should be handled under dry, inert conditions.[1] It can decompose in the presence of strong bases or at high temperatures.
- N-hydroxybenzimidoyl chlorides and triethylamine are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

Step-by-Step Methodology

- **Reaction Setup:** To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-hydroxybenzimidoyl chloride (1.0 eq) and

dissolve it in anhydrous DCM (approx. 0.1 M concentration).

- Addition of BESF: Add **1-Bromoethene-1-sulfonyl fluoride** (BESF) (1.1 eq) to the solution via syringe.
- Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Prepare a solution of triethylamine (1.2 eq) in anhydrous DCM in a dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over 15-20 minutes. The slow addition is crucial to control the concentration of the highly reactive nitrile oxide intermediate, thereby minimizing potential side reactions.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 5-sulfonylfluoro isoxazole product.

Application Protocol II: Synthesis of Indolizine-Based Sulfonyl Fluorides

This protocol outlines the construction of indolizine heterocyclic sulfonyl fluorides via a [3+2] cycloaddition of BESF with isoquinolinium or quinolinium salts, driven by a base and an oxidant. This transformation features mild conditions and provides access to a valuable class of nitrogen-fused heterocycles.

Materials and Equipment

- **1-Bromoethene-1-sulfonyl fluoride** (BESF)
- Substituted isoquinolinium or quinolinium salt

- Triethylamine (Et₃N)
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile (DDQ) as an oxidant
- Anhydrous solvent (e.g., Dichloromethane (DCM))
- Standard reaction, workup, and purification equipment

Step-by-Step Methodology

- **Reaction Setup:** In a round-bottom flask, combine the isoquinolinium salt (1.0 eq), BESF (1.5 eq), and DDQ (1.2 eq) in anhydrous DCM.
- **Initiation of Reaction:** Add triethylamine (2.0 eq) to the mixture. The base serves to generate the isoquinolinium ylide in situ, which acts as the 1,3-dipole.
- **Reaction Progress:** Stir the reaction mixture at room temperature for approximately 12 hours. Monitor the reaction for the consumption of starting materials by TLC.
- **Workup and Purification:** Once the reaction is complete, concentrate the mixture in vacuo. The residue is then directly subjected to flash column chromatography on silica gel to afford the desired indolizine-based sulfonyl fluoride. The use of an oxidant like DDQ is essential for the final aromatization step to form the stable indolizine core.

Data Presentation: Substrate Scope and Efficiency

The [3+2] cycloaddition protocol using BESF demonstrates a broad substrate scope with good to excellent yields, highlighting its robustness and utility.

Entry	1,3-Dipole Precursor	Product	Yield (%)	Reference
1	N-Hydroxy-4-methylbenzimidoyl chloride	3-(p-Tolyl)-5-bromo-5-(fluorosulfonyl)-4,5-dihydroisoxazole	85%	,[3]
2	N-Hydroxy-4-methoxybenzimidoyl chloride	3-(4-Methoxyphenyl)-5-bromo-5-(fluorosulfonyl)-4,5-dihydroisoxazole	90%	,[3]
3	N-Hydroxy-4-chlorobenzimidoyl chloride	3-(4-Chlorophenyl)-5-bromo-5-(fluorosulfonyl)-4,5-dihydroisoxazole	88%	,[3]
4	2-Methylisoquinolinium iodide	1-Bromo-1-(fluorosulfonyl)-2-methyl-1,2-dihydrobenzo[g]indolizine	75%	
5	2-Benzylisoquinolinium bromide	1-Bromo-1-(fluorosulfonyl)-2-benzyl-1,2-dihydrobenzo[g]indolizine	81%	
6	Phenyl azide	1-Phenyl-4-(fluorosulfonyl)-1H-1,2,3-triazole (after elimination)	Good	[5],[12]

Experimental and Diversification Workflow

The synthesized heterocyclic sulfonyl fluorides are not merely final products but are versatile intermediates for further derivatization via SuFEx click chemistry. The sulfonyl fluoride handle allows for facile and selective reactions with a wide array of nucleophiles.[5][14]

Caption: Workflow from [3+2] cycloaddition to product diversification.

Conclusion

1-Bromoethene-1-sulfonyl fluoride is a uniquely versatile and reactive building block for modern organic synthesis. The [3+2] cycloaddition protocols described herein offer an efficient, mild, and highly modular approach to constructing diverse five-membered heterocyclic systems. The resulting products, equipped with the robust and "clickable" sulfonyl fluoride handle, are primed for subsequent SuFEx reactions, opening avenues for the rapid assembly of compound libraries for drug discovery, chemical biology, and materials science. This self-validating system, from a well-defined cycloaddition to a predictable click reaction, underscores the power and reliability of BESF as a connective hub in synthetic chemistry.

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